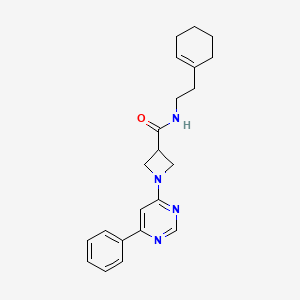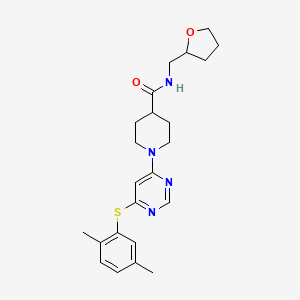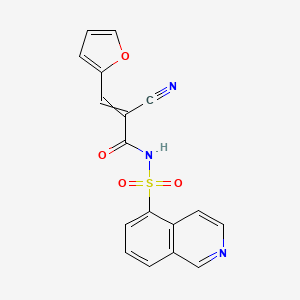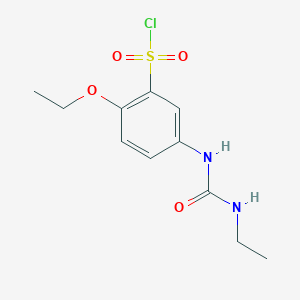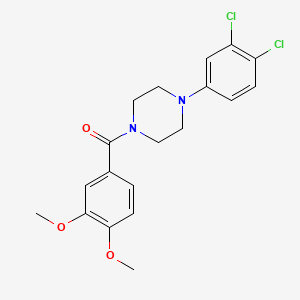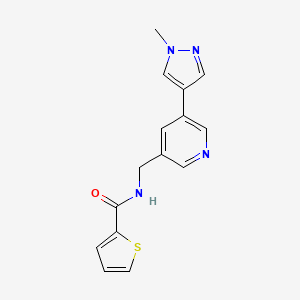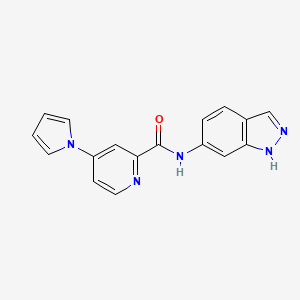![molecular formula C23H20FNO2 B2844018 2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850905-31-6](/img/structure/B2844018.png)
2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one” is a complex organic molecule. It contains a benzyl group, a fluorophenyl group, and an isoquinolinone group. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Antitumor Agents
2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one is explored as a basis for designing potent antitumor agents. Analogs of this compound, such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, have exhibited significant inhibitory activity against tumor cell lines. These compounds are currently under preclinical study, showing promise as clinical candidates for cancer treatment (Chou et al., 2010).
Tubulin Polymerization Inhibition
Research on methoxy-substituted 3-formyl-2-phenylindoles, related to the studied compound, has shown their ability to inhibit tubulin polymerization. This process is crucial for the development of cytostatics targeting microtubule assembly, which is a promising approach in cancer therapy (Gastpar et al., 1998).
Photoluminescence and OLED Devices
Certain derivatives of this compound, like 5,6-dihydroimidazo[2,1-a]isoquinolines, demonstrate strong photoluminescence. This property has potential applications in the fabrication of blue OLED devices, showcasing the compound's relevance in materials science and engineering (Wang et al., 2021).
Novel Amination Reactions
Studies have indicated that 2-Benzyl-5-methoxy-1,4-benzoquinones, closely related to the subject compound, undergo unique amination reactions. This finding opens new avenues for chemical synthesis and the development of novel organic compounds (Jurd, 1978).
Dopamine Antagonist Properties
8-Aryltetrahydroisoquinolines, derived from similar structures, have been evaluated as dopamine antagonists. While they showed promise in vitro, their in vivo evaluations did not support their potential as antipsychotic agents. This highlights the compound's relevance in neurological research (Ellefson et al., 1980).
Imaging Solid Tumors
Fluorine-18 labeled benzamide analogs, related to this compound, have been used in PET imaging of sigma2 receptors in solid tumors. This application is crucial for diagnosing and monitoring tumor progression (Tu et al., 2007).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c24-19-11-9-18(10-12-19)16-27-22-8-4-7-21-20(22)13-14-25(23(21)26)15-17-5-2-1-3-6-17/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACAZYQVEDLRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)

